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molecular formula C10H8F2O2 B8624025 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid

3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid

Cat. No. B8624025
M. Wt: 198.17 g/mol
InChI Key: JXZKWSYEPABLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05643959

Procedure details

28 g. (0.141 mole) of 3,4-difluoro-α-methylcinnamic acid, 1 g. of PtO2 in 250 ml. of MeOH is hydrogenated at 45 p.s.i. until the theoretical uptake is completed. The catalyst is filtered off, and the material evaporated to one-third its volume. A 15% potassium hydroxide solution (10 ml.) is added, and the mixture refluxed for 30 minutes when it is poured into water and extracted with ether (2×100 ml.). The aqueous layer is acidified with concentrated HCl and ice. The oil which comes out is extracted into ether, the ether solution dried over MgSO4 and evaporated to leave a Mwear oil which crystallizes. 3,4-difluoro-α-methylhydrocinnamic acid, M.P. 55°-56°, is isolated.
Quantity
0.141 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[F:14])[CH:5]=[C:6]([CH3:10])[C:7]([OH:9])=[O:8]>O=[Pt]=O.CO>[F:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[F:14])[CH2:5][CH:6]([CH3:10])[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
0.141 mol
Type
reactant
Smiles
FC=1C=C(C=C(C(=O)O)C)C=CC1F
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Pt]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the material evaporated to one-third its volume
ADDITION
Type
ADDITION
Details
A 15% potassium hydroxide solution (10 ml.) is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 30 minutes when it
Duration
30 min
ADDITION
Type
ADDITION
Details
is poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×100 ml.)
EXTRACTION
Type
EXTRACTION
Details
The oil which comes out is extracted into ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether solution dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a Mwear oil which
CUSTOM
Type
CUSTOM
Details
crystallizes

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CC(C(=O)O)C)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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